2-(4-(7-(4-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
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Overview
Description
2-(4-(7-(4-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H22BrN7O3 and its molecular weight is 476.335. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity in Medical Research
Compounds structurally similar to 2-(4-(7-(4-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide have been synthesized and studied for their biological activities. For example, derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione were developed for antiasthmatic activity, indicating significant potential in treating asthma due to their vasodilatory activity. This highlights the potential therapeutic applications of similar compounds in respiratory conditions (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Pharmacological Activity in Disease Management
Further research into piperazine derivatives, which are structurally related to the specified compound, reveals their importance in pharmacological activity. One study describes the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, which exhibited inhibitory effects on Xanthomonas campestris pv. oryzae and showed certain antiviral activities against tobacco mosaic virus. This suggests their potential in plant protection and antiviral applications (Xia, 2015).
Chemical Synthesis and Modification
The chemical synthesis and modification of compounds related to this compound are of significant interest. For example, the synthesis of polyamides containing theophylline and thymine, which share a similar purine structure, has been explored. These polyamides, synthesized through reactions involving piperazine, have applications in material science due to their solubility and molecular weight characteristics (Hattori & Kinoshita, 1979).
Mechanism of Action
Mode of Action
It’s known that piperazine derivatives, which are part of this compound, have been reported to exhibit a wide range of biological and pharmaceutical activities . They are often involved in interactions with various receptors, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, influencing a range of cellular processes .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels, influencing a range of biological processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Properties
IUPAC Name |
2-[4-[7-[(4-bromophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN7O3/c1-24-16-15(17(29)23-19(24)30)27(10-12-2-4-13(20)5-3-12)18(22-16)26-8-6-25(7-9-26)11-14(21)28/h2-5H,6-11H2,1H3,(H2,21,28)(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILZXQWWMNFNRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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